molecular formula C12H12N2OS B2410828 4-(Thiolan-3-yloxy)quinazoline CAS No. 2176069-37-5

4-(Thiolan-3-yloxy)quinazoline

Cat. No. B2410828
CAS RN: 2176069-37-5
M. Wt: 232.3
InChI Key: VWIUJCQDMYZVRU-UHFFFAOYSA-N
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Description

“4-(Thiolan-3-yloxy)quinazoline” is a derivative of quinazoline . Quinazoline and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .


Synthesis Analysis

Quinazolinones, including “4-(Thiolan-3-yloxy)quinazoline”, can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The quinazolinone skeleton is a common structure found in natural alkaloids and synthetic drugs . In recent years, some quinazolinone derivatives have been found to exhibit good luminescence properties .


Chemical Reactions Analysis

The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .

Scientific Research Applications

Antimalarial Activity

4-(Thiolan-3-yloxy)quinazoline exhibits promising antimalarial properties. Researchers have explored its potential as a novel antimalarial agent, aiming to combat drug-resistant strains of Plasmodium parasites. Mechanistic studies suggest that it interferes with essential metabolic pathways within the parasite, inhibiting its growth and survival .

Antitumor Effects

The compound has also been investigated for its antitumor activity. In preclinical studies, it demonstrated cytotoxic effects against cancer cell lines. Researchers are exploring its potential as a targeted therapy for specific types of tumors, including solid tumors and hematological malignancies. Further studies are needed to elucidate its precise mechanisms of action .

Anticonvulsant Properties

4-(Thiolan-3-yloxy)quinazoline has shown promise as an anticonvulsant agent. Animal models indicate that it can modulate neuronal excitability and reduce seizure activity. Researchers are investigating its use in epilepsy management and related neurological disorders .

Fungicidal Activity

In vitro studies have revealed fungicidal effects of this compound. It inhibits fungal growth by disrupting cell membrane integrity and interfering with essential cellular processes. Its potential as an antifungal agent warrants further exploration, especially against drug-resistant fungal strains .

Antimicrobial Applications

Researchers have explored the compound’s antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria. Investigations include its use as a potential antibiotic or in combination therapies to enhance efficacy while minimizing resistance development .

Anti-Inflammatory Potential

4-(Thiolan-3-yloxy)quinazoline has been studied for its anti-inflammatory effects. It modulates inflammatory pathways, potentially reducing cytokine production and tissue damage. Researchers are keen on understanding its role in chronic inflammatory conditions and autoimmune diseases .

Future Directions

Quinazolinones, including “4-(Thiolan-3-yloxy)quinazoline”, have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . Future research may focus on developing new quinazolinone molecules for environmentally sensitive probes and two-photon fluorescence bioimaging .

properties

IUPAC Name

4-(thiolan-3-yloxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-4-11-10(3-1)12(14-8-13-11)15-9-5-6-16-7-9/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIUJCQDMYZVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiolan-3-yloxy)quinazoline

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